2,4-Xylenesulfonic acid monohydrate

Polymer synthesis Catalyst thermal stability Poly(l-lactic acid)

Undefined xylene sulfonic acid isomer mixtures cause batch-to-batch variability in melting point, solubility, and catalytic activity. 2,4-Xylenesulfonic acid monohydrate (CAS 58811-92-0) is the defined 2,4-isomer, supplied as the monohydrate solid at ≥98% purity (HPLC) for exact stoichiometry. • Milder Brønsted acid (pKa ~-0.36) vs. PTSA (-2.8) protects acid-sensitive substrates • Td,5% ~150°C enables thermal removal after polycondensation without compromising polymer stability • Consistent mp 58-64°C ensures reproducible handling across batches

Molecular Formula C8H12O4S
Molecular Weight 204.24
CAS No. 58811-92-0
Cat. No. B569641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Xylenesulfonic acid monohydrate
CAS58811-92-0
Synonyms2,4-Dimethylbenzenesulfonic Acid Hydrate;  2,4-Dimethylbenzenesulfonic Acid Hydrate;  SXA 60 Hydrate;  m-Xylene-4-sulfonic Acid Hydrate;  m-Xylenesulfonic Acid Hydrate; 
Molecular FormulaC8H12O4S
Molecular Weight204.24
Structural Identifiers
SMILESCC1=CC(=C(C=C1)S(=O)(=O)O)C.O
InChIInChI=1S/C8H10O3S.H2O/c1-6-3-4-8(7(2)5-6)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);1H2
InChIKeyHDUCBEFDSITHBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Xylenesulfonic Acid Monohydrate Specifications


2,4-Xylenesulfonic acid monohydrate (CAS 58811-92-0), also known as 2,4-dimethylbenzenesulfonic acid hydrate, is a white to off-white crystalline sulfonic acid derivative of xylene. It is a strong organic acid, soluble in water and polar organic solvents, and is commercially supplied at ≥98% purity (HPLC) as a monohydrate solid with a melting point of 58–64°C . The compound serves as a versatile Brønsted acid catalyst and synthetic intermediate, with its hydrate form ensuring consistent handling and stoichiometry in both aqueous and organic reaction media [1].

Workflow Brønsted acid catalysis and polyester polycondensation
Selection Hydrate form ensures consistent stoichiometry in aqueous and organic media
Context Supports milder acid catalysis where PTSA may cause side reactions

2,4-Xylenesulfonic Acid Substitution Risks


Substituting 2,4-xylenesulfonic acid monohydrate with a generic 'xylenesulfonic acid' mixture or alternative isomers (e.g., 2,5- or 3,4-substituted) introduces quantifiable performance and safety variability. Isomer-specific differences in thermal decomposition profiles directly affect catalyst removal efficiency and final polymer thermal stability in polycondensation reactions [1]. Furthermore, kinetic hydrolysis studies reveal distinct rate constant slopes for m-xylenesulfonic acid versus p-xylenesulfonic acid (0.7/1.67 at 100°C vs. 0.6/1.5 at 130°C, respectively), indicating that substitution can alter reaction kinetics and product distribution [2]. Regulatory safety assessments explicitly group xylene sulfonic acid hydrotropes as a category, but the specific isomer and its hydration state impact solubility and formulation behavior [3]. Procurement of undefined isomer mixtures risks batch-to-batch inconsistency in melting point, solubility, and catalytic activity, directly affecting process reproducibility.

Target 2,4-Xylenesulfonic acid monohydrate
Substitute Generic isomer mixture or 2,5-/3,4-substituted variants
Target Profile Defined thermal decomposition and hydrolysis kinetics support process control
Substitute Risk Isomer-specific thermal and kinetic profiles may shift reaction outcome and polymer stability
Target Identity Hydrate form with regulated melting point and solubility
Substitute Risk Undefined isomer/hydration state risks batch-to-batch inconsistency in catalytic activity

2,4-Xylenesulfonic Acid Comparative Evidence


Thermal Stability in Polymer Catalyst Removal

In melt/solid state polycondensation of poly(l-lactic acid), 2,4-dimethylbenzenesulfonic acid (2,4-xylenesulfonic acid) exhibits a 5% weight loss temperature (Td,5%) of approximately 150 °C, which correlates with the production of high molecular weight PLLA with excellent thermal stability [1]. In contrast, 2,4,6-trimethylbenzenesulfonic acid (Td,5% ~100 °C) and 4-dodecylbenzenesulfonic acid (Td,5% >200 °C) yield polymers with remarkably low thermal stability due to inefficient catalyst removal or premature decomposition [1].

Thermal Stability
Head-to-head
Td,5% ≈ 150 °C vs. 2,4,6-trimethyl- (~100 °C) and 4-dodecyl- (>200 °C) analogs
Intermediate Td,5% supports catalyst removal while preserving solid-state activity
Melt/solid polycondensation of L-lactic acid; TGA under nitrogen
Polymer synthesis Catalyst thermal stability Poly(l-lactic acid)

Isomer-Dependent Hydrolysis Kinetics

Kinetic studies on the hydrolysis of m- and p-xylenesulfonic acids in sulfuric acid demonstrate isomer-specific reactivity. The plots of log k1 and log k2 versus acidity function (H0) yield straight lines with slopes of 0.7 and 1.67 for m-xylenesulfonic acid (the 2,4-isomer) at 100°C, compared to slopes of 0.6 and 1.5 for p-xylenesulfonic acid at 130°C [1].

Hydrolysis Kinetics
Head-to-head
k2 slope 1.67 (100 °C) vs. p-isomer slope 1.5 (130 °C)
Distinct kinetic signature enables predictable acidic hydrolysis behavior
H2SO4 hydrolysis; slopes from log k vs. H0 plots
Hydrolysis kinetics Aromatic sulfonic acids Reaction engineering

Acidity Profile vs. p-Toluenesulfonic Acid

The predicted acid dissociation constant (pKa) for 2,4-xylenesulfonic acid is -0.36 ± 0.50 [1]. In contrast, p-toluenesulfonic acid (PTSA), a widely used sulfonic acid catalyst, has a reported pKa of -2.8 [2]. This ~2.4 pKa unit difference indicates that 2,4-xylenesulfonic acid is a weaker Brønsted acid than PTSA, which may be advantageous in reactions requiring milder acidity to avoid side reactions or substrate degradation.

Acidity vs. PTSA
Cross-study
Predicted pKa -0.36 ± 0.50 vs. PTSA pKa -2.8 (Δ ~2.4 units)
Milder Brønsted acidity may reduce side reactions with sensitive substrates
Predicted pKa; PTSA value from literature
Acid catalysis pKa prediction Sulfonic acid strength

HAP Emissions: Sulfonic Acid Catalyst Pyrolysis

Flash pyrolysis of furan no-bake binders cured with p-xylenesulfonic acid produced 3.74 mg hazardous air pollutants (HAPs) per gram of binder pyrolyzed, compared to only 1.24 mg HAPs/g for binders cured with methanesulfonic acid [1]. While this data is for p-xylenesulfonic acid, it establishes class-level evidence that xylenesulfonic acid catalysts generate higher HAP emissions than methanesulfonic acid, which may inform process selection where emissions are regulated.

HAP Emissions
Class-level
p-Isomer: 3.74 mg HAPs/g vs. methanesulfonic acid 1.24 mg/g (3.0× higher)
Class-level inference suggests emissions assessment warranted for high-temperature uses
2,4-isomer-specific data not available; pyrolysis at 920 °C
Foundry binders HAP emissions Catalyst safety

Cosmetic Hydrotrope Safety Assessment

The Cosmetic Ingredient Review (CIR) Expert Panel concluded that xylene sulfonic acid and alkyl aryl sulfonate hydrotropes are safe as cosmetic ingredients under current practices of use and concentration, when formulated to be nonirritating [1]. This safety assessment provides a regulatory precedent for the compound class, though specific concentration limits and formulation requirements must be observed.

Cosmetic Safety
Supporting
CIR Expert Panel: class deemed safe for cosmetic use under current practices
Supports regulatory acceptance for personal care intermediate applications
Qualitative assessment; formulation pH must be controlled
Cosmetic ingredient safety Hydrotrope Regulatory compliance

2,4-Xylenesulfonic Acid Application Scenarios


Polycondensation Catalyst for Biodegradable Polyesters

2,4-Xylenesulfonic acid monohydrate is optimally selected as a catalyst for poly(l-lactic acid) (PLLA) synthesis via melt/solid state polycondensation. Its Td,5% of ~150°C enables thermal removal after polymerization while maintaining catalytic activity during the solid-state phase, resulting in high molecular weight PLLA with excellent thermal stability [1]. Alternative sulfonic acids with lower (e.g., 2,4,6-trimethylbenzenesulfonic acid, ~100°C) or higher (4-dodecylbenzenesulfonic acid, >200°C) decomposition temperatures yield polymers with markedly inferior thermal properties [1].

Milder Acid Catalyst Alternative to PTSA

For esterification, alkylation, or condensation reactions where the strong acidity of PTSA (pKa -2.8) causes substrate decomposition or excessive side reactions, 2,4-xylenesulfonic acid (predicted pKa -0.36 ± 0.50) provides a quantifiably milder Brønsted acid environment [1][2]. This differential acidity profile is particularly relevant for acid-sensitive substrates in pharmaceutical intermediate synthesis.

Intermediate for Chlorinated Xylene Derivatives

The compound is specifically documented as a precursor for the preparation of 2,4,5,6-tetrachloro-m-xylene and diphenylbismuth arenesulfonates [1]. Procurement for these synthetic routes requires the defined 2,4-isomer to ensure regiochemical fidelity in the final product.

Hydrotrope with Regulatory Precedent

In cosmetic and personal care formulations, xylene sulfonic acid (as the free acid or converted to its sodium/ammonium salt) serves as a hydrotrope to enhance surfactant solubility. The CIR safety assessment provides regulatory confidence for this application, though formulation must ensure nonirritating final pH [1].

Application
Selection Property
Validation Focus
Polyester polycondensation catalyst
Thermal decomposition profile
Catalyst removal efficiency and polymer thermal stability
Milder acid catalyst alternative
Acid strength differential vs. PTSA
Substrate compatibility and side-reaction profile
Synthetic intermediate for chlorinated xylenes
Regiochemical fidelity (2,4-isomer)
Product regiochemistry and derivative identity
Cosmetic hydrotrope with regulatory precedent
CIR safety assessment status
Formulation pH and nonirritating endpoint

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